(2-(Difluoromethoxy)-6-fluorophenyl)methanol
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Overview
Description
(2-(Difluoromethoxy)-6-fluorophenyl)methanol: is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethoxy)-6-fluorophenyl)methanol typically involves the introduction of difluoromethoxy and fluorophenyl groups onto a methanol backbone. One common synthetic route includes the reaction of 2,6-difluorophenol with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethoxy)-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The difluoromethoxy and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
(2-(Difluoromethoxy)-6-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Difluoromethoxy)-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(Difluoromethoxy)-4-fluorophenyl)methanol
- (2-(Difluoromethoxy)-6-chlorophenyl)methanol
- (2-(Difluoromethoxy)-6-bromophenyl)methanol
Uniqueness
(2-(Difluoromethoxy)-6-fluorophenyl)methanol is unique due to the specific positioning of the difluoromethoxy and fluorophenyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-6-fluorophenyl]methanol |
InChI |
InChI=1S/C8H7F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8,12H,4H2 |
InChI Key |
PTZZFWVSQHQMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)OC(F)F |
Origin of Product |
United States |
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